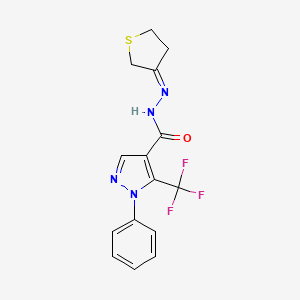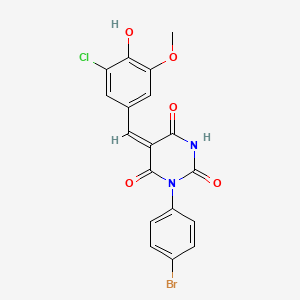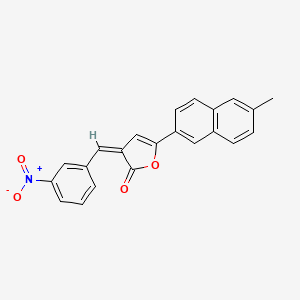![molecular formula C14H7FINO3 B5916563 2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as FIPI, has been found to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one is complex and not yet fully understood. However, it is known that this compound inhibits the activity of phospholipase D (PLD), an enzyme that plays a key role in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PLD, this compound can disrupt these processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and proliferation
- Reduction of inflammatory cytokine production
- Protection against oxidative stress
- Improvement of insulin sensitivity
- Modulation of neurotransmitter release
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one in lab experiments is its specificity for PLD inhibition. This allows researchers to study the effects of PLD inhibition in a variety of contexts, without the confounding effects of other compounds that may also inhibit PLD. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are many potential future directions for research on 2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one, including:
- Further studies on its potential use in cancer therapy, including combination therapies with other drugs
- Investigation of its effects on other cellular processes, such as autophagy and apoptosis
- Development of new derivatives with improved specificity and reduced toxicity
- Exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease
In conclusion, this compound, or this compound, is a promising compound for scientific research due to its specific inhibition of phospholipase D and its wide range of biochemical and physiological effects. Future research on this compound has the potential to lead to new therapies for cancer, inflammation, and neurodegenerative diseases, among others.
Méthodes De Synthèse
2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-fluoroacetophenone with iodoacetic acid, followed by cyclization with ethylenediamine. The resulting compound is then reacted with 5-iodofurfural to produce this compound.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. Inflammation is another area where this compound has shown promise, with studies indicating that it can reduce the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(5-iodofuran-2-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FINO3/c15-10-4-2-1-3-9(10)13-17-11(14(18)20-13)7-8-5-6-12(16)19-8/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYNSNQMFOZBFQ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(O3)I)C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(O3)I)/C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![methyl 2-(1-{4-[(2,4-dichlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5916494.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)

![4-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5916513.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-bromo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916535.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916540.png)

![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B5916545.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)